2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
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Description
2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is a useful research compound. Its molecular formula is C12H9BrClNOS and its molecular weight is 330.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Pathways and Mechanistic Studies A study by Tahtaci and Aydin (2019) developed a unique synthesis route for aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives. The synthesis involved a nucleophilic substitution reaction followed by an SN2-type reaction. The process started with the formation of 1-(4-chlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone from 5-methyl-1,3,4-thiadiazole-2-thiol and 2-bromo-1-(4-chlorophenyl)ethanone, indicating the versatility of the compound in synthesizing thiazole derivatives (Tahtaci & Aydin, 2019).
Nucleophilic Substitution and Computational Studies Erdogan and Erdoğan (2019) conducted a computational study on the nucleophilic substitution reactions of 2-bromo-1-arylethanones, including 2-bromo-1-(4-chlorophenyl)ethan-1-one. Their research provided in-depth Density Functional Theory (DFT) calculations, offering a thorough understanding of the reaction mechanisms and molecular interactions involved in the process (Erdogan & Erdoğan, 2019).
Synthesis of Thiazole Derivatives and Biological Activities Abdel‐Aziz et al. (2011) synthesized new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives and investigated their biological activities. The study found that certain compounds exhibited potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes, as well as inhibitory effects on NO generation stimulated by LPS. This highlights the potential of 2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone derivatives in the development of new therapeutic agents (Abdel‐Aziz et al., 2011).
Antimicrobial and Anticancer Applications Nural et al. (2018) synthesized a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, highlighting the adaptability of compounds like this compound in synthesizing biologically active molecules. These compounds demonstrated interesting antibacterial activities against specific strains and could be considered as starting points for developing powerful antimycobacterial agents (Nural et al., 2018).
Corrosion Inhibition Studies Kaya et al. (2016) conducted a study on the corrosion inhibition performances of thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, against the corrosion of iron. The study utilized DFT calculations and molecular dynamics simulations, showcasing the potential of these derivatives in corrosion inhibition applications, indicating a possible application for the compound (Kaya et al., 2016).
Properties
IUPAC Name |
2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNOS/c1-7-11(10(16)6-13)17-12(15-7)8-2-4-9(14)5-3-8/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZFMZALZSZQSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383292 |
Source
|
Record name | 2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54001-36-4 |
Source
|
Record name | 2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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